カシアサイドB

概要

説明

科学的研究の応用

Antidiabetic Activity

Cassiaside B has shown significant potential in managing diabetes. Research indicates that extracts containing Cassiaside B can inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. In vitro studies demonstrated that Cassiaside B effectively reduced AGEs formation and inhibited the expression of transforming growth factor beta 1 (TGF-β1) in renal cells under diabetic conditions . Furthermore, animal studies have shown that treatment with Cassia semen extracts containing Cassiaside B can prevent the development of diabetic nephropathy by reducing AGEs accumulation and modulating inflammatory pathways .

Table 1: Summary of Antidiabetic Effects

| Study Reference | Extract Type | Dosage | Main Findings |

|---|---|---|---|

| Kim et al. (2017) | Methanol Extract | 200 mg/kg/day for 12 weeks | Inhibited diabetic nephropathy development |

| Zhu et al. (2017) | Water Extract | Not specified | Reduced renal fibrosis in diabetic rats |

Hepatoprotective Effects

The hepatoprotective properties of Cassiaside B are well-documented. Studies have indicated that Cassia tora extracts containing this compound can mitigate liver damage induced by toxins such as carbon tetrachloride (CCl4). The mechanisms involve enhancing antioxidant enzyme activities and reducing liver enzyme levels associated with hepatic injury . Additionally, Cassiaside B has been linked to the regulation of inflammatory markers such as interleukin-6 (IL-6), contributing to its protective effects against liver diseases .

Table 2: Hepatoprotective Studies

| Study Reference | Extract Type | Dosage | Main Findings |

|---|---|---|---|

| Wu et al. (2022) | Aqueous Extract | 670 mg/kg | Improved liver function, reduced AST and ALT levels |

| Zhang et al. (2020) | Methanol Extract | Not specified | Enhanced antioxidant capacity in hepatocytes |

Neuroprotective Properties

Cassiaside B exhibits neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Research has shown that it can protect dopaminergic neurons from oxidative stress and apoptosis induced by neurotoxins like 6-hydroxydopamine . The compound's ability to modulate signaling pathways involved in neuronal survival further supports its potential as a therapeutic agent for neurodegenerative conditions .

Table 3: Neuroprotective Studies

| Study Reference | Model Used | Treatment Duration | Main Findings |

|---|---|---|---|

| Yi et al. (2020) | PC12 Cells | Not specified | Ameliorated cell death from oxidative stress |

| Fu et al. (2021) | Mouse Model of PD | 15 days | Protected against dopaminergic neuron degeneration |

Antioxidant Activity

The antioxidant properties of Cassiaside B have been extensively studied, revealing its ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. In vitro assays demonstrated that extracts containing Cassiaside B could significantly inhibit lipid peroxidation and reduce malondialdehyde levels, indicating strong antioxidant activity . This property is crucial for preventing cellular damage associated with chronic diseases.

Table 4: Antioxidant Activity Studies

| Study Reference | Extract Type | Concentration Tested | Main Findings |

|---|---|---|---|

| Liu et al. (2018) | Water Extract | 0.022 mg/ml | Scavenged hydroxyl and superoxide radicals |

| Xv & Hu (2019) | Aqueous Extract | 0.2 mg/ml | Inhibited linoleic acid peroxidation |

作用機序

Target of Action

Cassiaside B, also known as CassiasideB, is a naphthopyrone that has been found to exhibit potent antimicrobial activity .

Mode of Action

It is known that cassiaside b exhibits potent antimicrobial activity

Biochemical Pathways

Given its antimicrobial activity, it is likely that it interferes with essential biochemical processes in bacterial cells, leading to their death or inhibition of growth .

生化学分析

Biochemical Properties

Cassiaside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Cassiaside B has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications . Additionally, it mediates hepatoprotection via Nrf2-mediated heme oxygenase-1 (HO-1) activation and modulation of the MAPK signaling pathway . These interactions highlight the compound’s potential in mitigating oxidative stress and inflammation.

Cellular Effects

Cassiaside B exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Cassiaside B enhances the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), while also dephosphorylating p38 . These actions contribute to its protective effects against oxidative damage in human liver-derived HepG2 cells. Furthermore, Cassiaside B has been shown to inhibit the formation of AGEs, thereby protecting cells from glycation-induced damage .

Molecular Mechanism

The molecular mechanism of Cassiaside B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Cassiaside B has been found to activate the Nrf2 pathway, which in turn upregulates the expression of HO-1 . This activation helps in reducing oxidative stress and promoting cellular defense mechanisms. Additionally, Cassiaside B modulates the MAPK signaling pathway, further contributing to its protective effects against cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cassiaside B have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Cassiaside B is stable for up to two years when stored at the recommended temperature of 4°C . Studies have shown that its protective effects against oxidative damage are sustained over time, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of Cassiaside B vary with different dosages in animal models. Studies have shown that at lower doses, Cassiaside B exhibits significant protective effects against oxidative stress and inflammation . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Cassiaside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been detected in different foods, such as arabica coffees, herbs, and spices . The compound’s metabolism involves glycosidic linkages to naphthopyranone moieties, which are characteristic of its chemical structure . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

Within cells and tissues, Cassiaside B is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport mechanisms of Cassiaside B is essential for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues.

Subcellular Localization

Cassiaside B exhibits specific subcellular localization, which impacts its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its protective effects against cellular damage.

準備方法

Synthetic Routes and Reaction Conditions: Cassiaside B is typically extracted from the root or leaf parts of Cassia obtusifolia or Cassia tora. The extraction process involves several steps, including extraction, filtration, concentration, and crystallization . The purity and yield of Cassiaside B can vary depending on the extraction methods and process conditions used.

Industrial Production Methods: Industrial production of Cassiaside B involves large-scale extraction from plant materials, followed by purification processes to isolate the compound. The specific industrial methods are proprietary and may vary among manufacturers.

化学反応の分析

Types of Reactions: Cassiaside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Cassiaside B.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Cassiaside B.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Cassiaside B.

類似化合物との比較

Cassiaside B is unique among naphthopyrone glycosides due to its specific structural features and pharmacological properties . Similar compounds include:

Cassiaside A: Another naphthopyrone glycoside with similar antimicrobial properties but different molecular targets.

Cassiaside C: Known for its anti-allergic activity by inhibiting histamine release from mast cells.

Toralactone gentiobioside: Exhibits hepatoprotective and neuroprotective properties.

生物活性

Cassiaside B, a compound derived from the seeds of Cassia tora and Cassia obtusifolia, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of Cassiaside B, supported by relevant case studies and research findings.

1. Overview of Cassiaside B

Cassiaside B is classified as a naphthopyrone, a type of phenolic compound known for its various biological activities. It is primarily isolated from the seeds of Cassia tora and Cassia obtusifolia, both of which have been used in traditional medicine for their health benefits. The compound has shown promise in several pharmacological studies, indicating its potential as a therapeutic agent.

2.1 Antioxidant Activity

Research indicates that Cassiaside B exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2.2 Antimicrobial Properties

Cassiaside B demonstrates notable antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell death .

2.3 Anti-inflammatory Effects

The compound has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses. In vitro studies have shown that Cassiaside B can downregulate the expression of inflammatory markers in macrophages, making it a potential candidate for treating inflammatory diseases .

3.1 Modulation of Signaling Pathways

Cassiaside B influences various signaling pathways involved in inflammation and oxidative stress response. It has been found to affect the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . By inhibiting this pathway, Cassiaside B may reduce inflammation and promote healing.

3.2 Interaction with Enzymes

The compound also interacts with enzymes involved in oxidative stress regulation. For instance, it enhances the activity of superoxide dismutase (SOD) and catalase, which are vital for detoxifying reactive oxygen species (ROS) in cells .

4.1 Clinical Applications

A study highlighted the use of Cassiaside B in managing conditions like diabetes and hypertension due to its antihyperlipidemic properties. Patients treated with formulations containing Cassiaside B showed improved lipid profiles and reduced blood glucose levels .

| Study | Findings |

|---|---|

| Zhang et al., 2017 | Demonstrated antioxidant effects in diabetic rat models |

| Liu et al., 2021 | Showed significant antimicrobial activity against clinical isolates |

| Wang et al., 2022 | Reported anti-inflammatory effects in macrophage cultures |

4.2 Experimental Models

In experimental settings, Cassiaside B has been tested on various animal models to evaluate its pharmacological effects:

- Diabetes Model : In diabetic rats, administration of Cassiaside B resulted in decreased blood glucose levels and improved insulin sensitivity.

- Inflammation Model : In models of acute inflammation, treatment with Cassiaside B significantly reduced edema and inflammatory cell infiltration .

5. Conclusion

Cassiaside B exhibits a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. Its mechanisms involve modulation of key signaling pathways and enzyme interactions that contribute to its therapeutic potential. Ongoing research is essential to fully elucidate its pharmacological properties and explore its applications in clinical settings.

特性

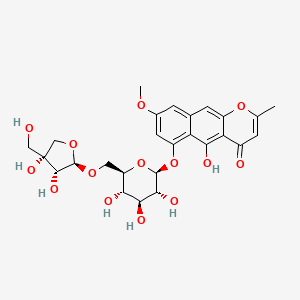

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3/t16-,19-,21+,22-,23+,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCJAYDAMQSJO-PAMAHNMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108365 | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119170-51-3 | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119170-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。